molecular formula C20H20N6O B2445541 6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896005-25-7

6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2445541
CAS No.: 896005-25-7
M. Wt: 360.421
InChI Key: VYJARPHJBXKTCX-UHFFFAOYSA-N
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Description

6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C20H20N6O and its molecular weight is 360.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is part of the broader family of pyrazolo[3,4-d]pyrimidine derivatives, known for their wide range of biological and pharmacological activities. Research into these compounds involves detailed synthetic pathways to introduce various substituents that impact their chemical and physical properties. For example, the transformation of 6-methylthiopyrimidines into various derivatives, including pyrazolo and triazolo pyrimidines, showcases the versatility of these compounds in generating new chemical entities with potential applications in drug development and materials science (Cocco, Congiu, & Onnis, 2000).

Antimicrobial and Cytotoxic Activities

Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in anticancer research (Hassan, Hafez, & Osman, 2014). Additionally, the synthesis and antimicrobial evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines highlight their potential as antibacterial agents, indicating the broad spectrum of biological activities these compounds can exhibit (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).

Material Science Applications

In the realm of materials science, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their utility in creating novel polymers and coatings with enhanced properties. For instance, research into novel polyimides containing pyridine and biphenyl units derived from similar chemical structures reveals significant thermal, mechanical, and optical properties suitable for high-performance materials (Guan et al., 2015).

Electrochemical and Optical Properties

The structural manipulation of pyrazolo[3,4-d]pyrimidine derivatives can also influence their electrochemical and optical properties, making them suitable for applications in electrochromic devices. This interplay between structural variations and physical properties opens up new avenues for the development of advanced materials with tailored functionalities (Constantin, Bejan, & Damaceanu, 2019).

Mechanism of Action

Pharmacokinetics

Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Properties

IUPAC Name

6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-8-4-5-9-15(13)22-18-14-12-21-26(2)19(14)25-20(24-18)23-16-10-6-7-11-17(16)27-3/h4-12H,1-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJARPHJBXKTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.